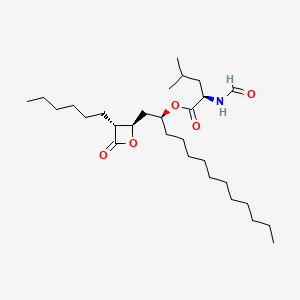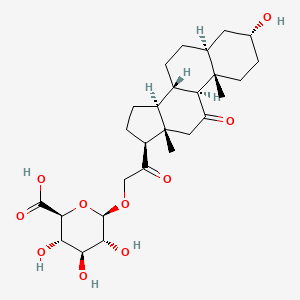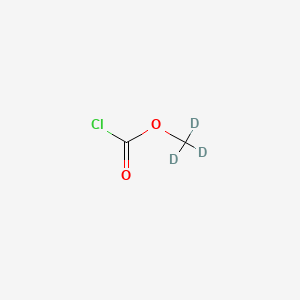
7-Desmethoxy-7-fluoro Elvitegravir
Vue d'ensemble
Description
7-Desmethoxy-7-fluoro Elvitegravir: is a derivative of Elvitegravir, a potent integrase inhibitor used in the treatment of HIV-1 infection. This compound is characterized by the substitution of a fluorine atom in place of a methoxy group on the Elvitegravir molecule, which may influence its pharmacological properties and efficacy.
Mécanisme D'action
- By inhibiting integrase, elvitegravir prevents the integration of HIV-1 DNA into the host genomic DNA. This action blocks the formation of the HIV-1 provirus and subsequently inhibits viral propagation .
- As a result, the formation of the HIV-1 provirus is inhibited, preventing further viral replication .
- Downstream effects include reduced viral load and improved immune function in HIV-infected individuals .
- Cellular effects include reduced viral replication, leading to improved immune function and decreased viral load in treated individuals .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
7-Desmethoxy-7-fluoro Elvitegravir plays a crucial role in biochemical reactions by inhibiting the integrase enzyme of HIV-1. This enzyme is essential for the viral replication process, as it facilitates the integration of viral DNA into the host’s genomic DNA. By inhibiting this enzyme, this compound effectively blocks the formation of the HIV-1 provirus, thereby preventing the propagation of the viral infection . The compound interacts with the integrase enzyme through binding interactions, which inhibit its activity and disrupt the viral replication cycle.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In HIV-1 infected cells, the compound inhibits the integration of viral DNA into the host genome, thereby preventing the formation of the HIV-1 provirus. This inhibition leads to a reduction in viral replication and propagation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the viral replication process and preventing the integration of viral DNA into the host genome.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the integrase enzyme of HIV-1. The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome . This binding interaction disrupts the viral replication cycle and prevents the formation of the HIV-1 provirus. Additionally, this compound may also influence gene expression and cellular metabolism by inhibiting the integrase enzyme and preventing the integration of viral DNA into the host genome.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, and its degradation products have been found to have significantly lower anti-HIV activity . Long-term studies have shown that this compound maintains its inhibitory effects on the integrase enzyme and prevents the integration of viral DNA into the host genome over extended periods. The compound’s stability and degradation products may influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the integrase enzyme and prevents the integration of viral DNA into the host genome . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s inhibitory effects on the integrase enzyme are maximized at specific dosages, beyond which adverse effects may occur.
Metabolic Pathways
This compound is primarily metabolized through oxidative metabolism via the cytochrome P450 3A enzyme (CYP3A) and glucuronidation via the UDP-glucuronosyltransferase enzymes UGT1A1 and UGT1A3 . The compound’s metabolites are found in the plasma at very low concentrations and exhibit considerably lower anti-HIV activity compared to the parent compound . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall antiviral activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . These interactions influence the compound’s bioavailability and overall antiviral activity. Additionally, the transport and distribution of this compound may be affected by factors such as pH, temperature, and the presence of other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized within the nucleus, where it interacts with the integrase enzyme and prevents the integration of viral DNA into the host genome . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The localization of this compound within the nucleus is crucial for its inhibitory effects on the integrase enzyme and its overall antiviral activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 7-Desmethoxy-7-fluoro Elvitegravir involves several key steps. One common method includes the following steps :
Starting Material: The synthesis begins with 7-fluoro-1-(1-(S)-1-hydroxymethyl-2-methylpropyl)-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Substitution Reaction: The iodine atom is substituted with a fluorine atom using a suitable fluorinating agent under controlled conditions.
Purification: The product is then purified using chromatographic techniques to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Desmethoxy-7-fluoro Elvitegravir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: 7-Desmethoxy-7-fluoro Elvitegravir is used in chemical research to study its reactivity and potential as a building block for synthesizing other compounds .
Biology: In biological research, this compound is investigated for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As a derivative of Elvitegravir, this compound is explored for its potential use in antiretroviral therapy for HIV-1 infection.
Industry: The pharmaceutical industry utilizes this compound in the development of new drugs and therapeutic agents .
Comparaison Avec Des Composés Similaires
Elvitegravir: The parent compound, used in combination with other antiretroviral agents for HIV-1 treatment.
Raltegravir: Another integrase inhibitor used in HIV-1 therapy.
Dolutegravir: A newer integrase inhibitor with a similar mechanism of action.
Uniqueness: 7-Desmethoxy-7-fluoro Elvitegravir is unique due to the substitution of a fluorine atom, which may enhance its pharmacokinetic properties and efficacy compared to its parent compound, Elvitegravir.
Propriétés
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF2NO4/c1-11(2)19(10-27)26-9-15(22(29)30)21(28)14-7-13(17(24)8-18(14)26)6-12-4-3-5-16(23)20(12)25/h3-5,7-9,11,19,27H,6,10H2,1-2H3,(H,29,30)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMVXGKCDWQKOQ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730258 | |
| Record name | 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869893-92-5 | |
| Record name | 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B586622.png)




![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)




